Cas no 2098045-24-8 (6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 4(1H)-Pyrimidinone, 6-(cyclopropylmethyl)-2,3-dihydro-2-thioxo-
- 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
- 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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- インチ: 1S/C8H10N2OS/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
- InChIKey: LOPUFUAXEVDSLW-UHFFFAOYSA-N
- SMILES: C1(=S)NC(CC2CC2)=CC(=O)N1
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C273276-100mg |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098045-24-8 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-3682-0.25g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-3682-2.5g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | C273276-500mg |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098045-24-8 | 500mg |
$ 320.00 | 2022-04-01 | ||
Life Chemicals | F1967-3682-5g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | C273276-1g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098045-24-8 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F1967-3682-0.5g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-3682-10g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-3682-1g |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098045-24-8 | 95%+ | 1g |
$335.0 | 2023-09-06 |
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneに関する追加情報
Introduction to 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 2098045-24-8)
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, identified by its CAS number 2098045-24-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the thioxopyrimidine class, which is a subclass of pyrimidine derivatives characterized by the presence of a sulfur atom in place of an oxygen atom in the pyrimidine ring. The structural motif of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one incorporates a cyclopropylmethyl group at the 6-position of the thioxopyrimidine core, which introduces steric and electronic effects that modulate its biological activity.
The significance of this compound lies in its potential as a pharmacophore in drug discovery. Thioxopyrimidines have been explored for their antimicrobial, antiviral, and anticancer properties. The introduction of a sulfur atom in the ring system enhances the compound's ability to interact with biological targets, particularly enzymes and nucleic acids, due to the electrophilic nature of sulfur. This feature makes 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacological profiles. The cyclopropylmethyl substituent in this molecule is particularly noteworthy, as it can influence both the solubility and metabolic stability of the compound. Cyclopropyl groups are known to enhance binding affinity by introducing conformational rigidity and improving hydrophobic interactions with biological targets. This structural feature has been exploited in various drug candidates to improve their efficacy and selectivity.
One of the most compelling aspects of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its potential application in targeting kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate numerous cellular processes, including cell proliferation, survival, and differentiation. Inhibiting aberrant kinase activity has become a major strategy in oncology drug development. The thioxopyrimidine scaffold provides a versatile platform for designing kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt enzyme function.
Recent studies have demonstrated that derivatives of thioxopyrimidines exhibit potent inhibitory effects against various kinases, including tyrosine kinases and serine/threonine kinases. For instance, modifications at the 2-position of the thioxopyrimidine ring have been shown to enhance kinase inhibition by optimizing hydrogen bonding interactions with key residues in the ATP-binding site. The presence of the thioxo group at the 2-position further contributes to the electrophilic character of the molecule, enabling it to form covalent bonds with reactive cysteine residues in kinases.
The 6-(cyclopropylmethyl) moiety plays a crucial role in determining the binding affinity and selectivity of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one towards target enzymes. This substituent can occupy hydrophobic pockets within the kinase active site, thereby enhancing interactions with critical amino acid residues. Additionally, the cyclopropyl group's rigidity can stabilize specific conformations required for effective enzyme inhibition. These structural features make 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one a promising lead compound for further optimization.
In vitro studies have revealed that 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits significant inhibitory activity against several kinases relevant to cancer therapy. For example, it has shown potent activity against EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are frequently overexpressed in various cancers and are key drivers of tumor growth and progression. The compound's ability to inhibit these kinases suggests its potential as an anti-cancer agent.
Moreover, research has indicated that 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may have broader therapeutic applications beyond oncology. Studies have explored its potential as an antimicrobial agent against resistant bacterial strains by targeting essential bacterial enzymes. The sulfur-containing heterocycle interacts with bacterial enzymes in a manner similar to known antibiotics but with improved selectivity due to its unique structural features.
The synthesis of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between cyclopropanecarboxaldehyde derivatives and thiourea or thioamides to form the thioxopyrimidine core. Subsequent functionalization at the 6-position with a cyclopropylmethyl group introduces the desired steric and electronic effects. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The pharmacokinetic properties of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are also under investigation to assess its suitability for clinical development. Factors such as solubility, metabolic stability, and distribution play critical roles in determining whether a compound can progress from preclinical studies to clinical trials. Preliminary data suggest that modifications at the cyclopropylmethyl group can significantly impact these properties.
In conclusion,6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 2098045-24-8) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of structural features makes it an attractive candidate for further development as an anti-cancer agent or antimicrobial agent. Ongoing research aims to optimize its pharmacological properties through structural modifications and preclinical testing.
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